molecular formula C15H7Cl2N3OS2 B2445786 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 862807-37-2

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2445786
CAS No.: 862807-37-2
M. Wt: 380.26
InChI Key: YDNNUYBJYXFXQF-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new antibacterial, antifungal, and anticancer agents.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS2/c16-8-2-4-10-13(12(8)17)19-15(23-10)20-14(21)7-1-3-9-11(5-7)22-6-18-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNNUYBJYXFXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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